molecular formula C10H8BrN3O B1473517 4-Amino-6-(3-bromophenyl)pyridazin-3-ol CAS No. 1229442-89-0

4-Amino-6-(3-bromophenyl)pyridazin-3-ol

Cat. No.: B1473517
CAS No.: 1229442-89-0
M. Wt: 266.09 g/mol
InChI Key: XTQOFHGFOGACLS-UHFFFAOYSA-N
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Description

4-Amino-6-(3-bromophenyl)pyridazin-3-ol is a chemical compound offered for research and development purposes. It belongs to a class of 6-arylpyridazinone structures that are of significant interest in the field of agricultural chemistry, particularly in the discovery of novel synthetic auxin herbicides . Compounds within this structural family have demonstrated excellent herbicidal activity by mimicking plant auxin hormones, leading to uncontrolled growth and eventual death of target weeds . Research indicates that analogues of this compound, especially those with substituents at the 2- and 4-positions of the phenyl ring, can exhibit superior biological activity, suggesting that the 3-bromophenyl substituent could be a key feature for potent herbicide lead structures . The 4-aminopyridazin-3-one core is a privileged scaffold in medicinal and agrochemical research, known for its versatility and potential to interact with various biological targets. This product is intended for use in discovery chemistry, biological screening, and structure-activity relationship (SAR) studies. It is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

5-amino-3-(3-bromophenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-7-3-1-2-6(4-7)9-5-8(12)10(15)14-13-9/h1-5H,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQOFHGFOGACLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NNC(=O)C(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Amino-6-(3-bromophenyl)pyridazin-3-ol is a pyridazine derivative with potential therapeutic applications. This compound has garnered interest due to its biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections will detail its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H8BrN3O, with a molecular weight of 256.09 g/mol. Its structure features a bromophenyl group and an amino group, which are crucial for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessing various derivatives of pyridazine compounds demonstrated that certain modifications to the pyridazine ring enhanced antimicrobial efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disruption of bacterial cell wall synthesis and protein synthesis inhibition.

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these cell lines were reported to be around 15 µM and 20 µM, respectively. The proposed mechanism of action includes the activation of caspase pathways and modulation of apoptotic markers.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Caspase activation
A54920Modulation of apoptotic markers

Antitrypanosomal Activity

Recent studies have explored the antitrypanosomal activity of related compounds, suggesting a potential for this compound in treating Trypanosoma brucei, the causative agent of sleeping sickness. Although specific data on this compound is limited, related pyridazine derivatives have shown promising IC50 values in the low micromolar range (e.g., 0.38 µM for similar compounds), indicating a need for further investigation into this area.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as kinases associated with cancer cell proliferation.
  • Receptor Binding : It may bind to specific receptors on cell membranes, leading to altered signaling pathways that promote apoptosis or inhibit growth.
  • DNA Interaction : Some studies suggest that pyridazine derivatives can intercalate with DNA, disrupting replication and transcription processes.

Case Studies

  • Study on Antimicrobial Efficacy : A comparative analysis involving several pyridazine derivatives showed that modifications at the bromophenyl position significantly enhanced antimicrobial activity against resistant strains.
  • Anticancer Research : In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives and tested their effects on cancer cell lines, finding that certain substitutions led to increased potency against breast and lung cancers.
  • Antitrypanosomal Investigation : Research into related compounds revealed that structural similarities could predict antitrypanosomal activity, warranting further exploration into the specific effects of this compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent at the 6-position of the pyridazine ring significantly impacts molecular properties. Key analogs include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-Amino-6-(3-bromophenyl)pyridazin-3-ol 3-Bromophenyl C₁₀H₈BrN₃O 278.10 Potential herbicidal use
4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol 3-Methoxyphenyl C₁₁H₁₁N₃O₂ 217.22 Discontinued; methoxy group enhances electron density
4-Amino-6-(1H-imidazol-1-yl)pyridazin-3-ol 1H-Imidazol-1-yl C₇H₇N₅O 177.17 Heterocyclic substituent; possible H-bonding
3-Amino-5-bromopyridin-4-ol 5-Bromo C₅H₅BrN₂O 189.01 Pyridine core; bromine as substituent

Key Observations:

  • Electron Effects : The 3-bromophenyl group is strongly electron-withdrawing, which may stabilize negative charges or enhance interactions with biological targets. In contrast, the 3-methoxyphenyl analog (electron-donating) likely exhibits reduced electrophilicity .
  • Molecular Weight: The bromine atom increases molecular weight (~278 g/mol vs.
  • Heterocyclic vs. Aromatic Substituents : The imidazole-containing analog (C₇H₇N₅O) introduces additional nitrogen atoms, enabling hydrogen bonding and altering solubility compared to purely aromatic substituents .
Herbicidal Potential

The European patent (EP 3 595 438 B1) highlights pyridazine derivatives, including 4-amino-6-(heterocyclic)picolinates, as herbicides. The bromophenyl variant’s electron-withdrawing substituent may enhance binding to enzymatic targets (e.g., acetolactate synthase) compared to electron-donating groups like methoxy .

Discontinued Analog

Structural Diversity in Pyridazine/Pyridine Derivatives

  • Pyridine vs.
  • Heterocyclic Substituents : The imidazole-substituted pyridazine (C₇H₇N₅O) may offer improved pharmacokinetic properties due to enhanced solubility from nitrogen-rich groups .

Preparation Methods

Reaction Scheme and Conditions

  • Step 1: Preparation of arylglyoxals (including 3-bromophenylglyoxal) by oxidation of corresponding acetophenones using selenium dioxide (SeO2) in dioxane under reflux.
  • Step 2: Reaction of arylglyoxal with hydrazine hydrate (80%) in a water-ethanol mixture (1:1) at room temperature for 30 minutes to form hydrazone intermediates.
  • Step 3: Addition of malononitrile to the reaction mixture, stirring further at room temperature for 30 minutes to yield the pyridazine derivative.

This sequence leads to the formation of 3-amino-5-(3-bromophenyl)pyridazine-4-carbonitrile, a close structural analog to this compound, differing mainly by the presence of a nitrile group at position 4 instead of a hydroxyl.

Experimental Data for 3-Amino-5-(3-bromophenyl)pyridazine-4-carbonitrile

Parameter Data
Physical state White solid
Yield 76%
Melting point 208 °C (decomposition)
1H-NMR (300 MHz, DMSO) δ 8.76 (s, 1H, Ar), 7.92 (s, 1H, Ar), 7.78 (d, J=7.8 Hz, 1H, Ar), 7.7 (d, J=7.8 Hz, 1H, Ar), 7.53 (t, J=7.8 Hz, 1H, Ar), 7.43 (bs, 2H, NH2)
13C-NMR (75.5 MHz, DMSO) δ 159.26, 141.68, 140.68, 135.805, 133.65, 131.64, 131.58, 128.31, 122.58, 114.71, 93.85
FT-IR (cm⁻¹) 3464, 3309, 3164, 2219, 1637, 1559, 1492, 1407, 1321, 1154, 1113, 1093, 939, 881, 774, 709, 693
Mass Spectrum (m/z) 276 ([M+2], 87), 274 ([M+], 72), 180 (30), 167 (22), 140 (100)

Note: The nitrile stretch appears around 2219 cm⁻¹ in the IR spectrum, confirming the presence of the cyano group.

Mechanistic Insights

  • The reaction proceeds via initial formation of a hydrazone intermediate from arylglyoxal and hydrazine.
  • Subsequent nucleophilic attack by malononitrile leads to cyclization and formation of the pyridazine ring.
  • The order of reagent addition is critical; hydrazine must react first with arylglyoxal to form the hydrazone before malononitrile addition to avoid decomposition.

Alternative Preparation Approaches

While the above method is the most direct and efficient, other synthetic routes reported for related pyridazin-3-ol compounds include:

One-Pot Synthesis of 6-Arylpyrimidin-4-ols

  • Gajera et al. (2008) described a one-pot synthesis of 6-arylpyrimidin-4-ol by reacting alkyl 3-oxo-3-arylpropanoates with formamide and ammonium acetate.
  • Although this method targets pyrimidine derivatives, the strategy of one-pot condensation and cyclization under mild conditions could be adapted for pyridazin-3-ol analogs with appropriate modifications.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
One-pot three-component synthesis Arylglyoxal (3-bromophenyl), hydrazine hydrate, malononitrile Room temperature, water/ethanol (1:1), 1 hr total 76 Direct synthesis of 3-amino-5-(3-bromophenyl)pyridazine-4-carbonitrile; mild conditions; scalable
One-pot synthesis of 6-arylpyrimidin-4-ol Alkyl 3-oxo-3-arylpropanoate, formamide, ammonium acetate Reflux, one-pot Not specified Pyrimidine analog synthesis; potential for adaptation

Research Findings and Practical Considerations

  • The three-component synthesis method is notable for its simplicity, mild reaction conditions, and good yields.
  • The use of water-ethanol as solvent system is environmentally benign and facilitates product isolation by precipitation.
  • The reaction tolerates various substituents on the aryl ring, including bromine at the meta position, without significant loss of yield.
  • Attempts to reverse the order of reagent addition or to synthesize alternative regioisomers resulted in decomposition or failure, highlighting the importance of reaction sequence.
  • Characterization data (NMR, IR, MS) confirm the structure and purity of the synthesized compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-Amino-6-(3-bromophenyl)pyridazin-3-ol, and how can reaction conditions be optimized?

  • Methodology :

  • Route Design : Start with a pyridazine scaffold and introduce the 3-bromophenyl group via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. Amino and hydroxyl groups can be introduced via nucleophilic substitution or reductive amination .
  • Optimization : Monitor reaction efficiency using HPLC-MS. Adjust solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to balance yield and purity. For example, higher temperatures may accelerate coupling but risk decomposition of sensitive intermediates .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology :

  • Crystallography : Single-crystal X-ray diffraction (SCXRD) is ideal for resolving the 3D structure. Compare bond lengths and angles to similar pyridazine derivatives (e.g., bromophenyl-pyridazinones) to validate substituent positioning .
  • Spectroscopy : Use 1^1H/13^{13}C NMR to confirm aromatic proton environments (e.g., deshielded protons near bromine) and FT-IR to verify amine (-NH₂) and hydroxyl (-OH) stretches. Mass spectrometry (HRMS) ensures molecular ion consistency .

Advanced Research Questions

Q. What strategies mitigate electronic effects of the 3-bromophenyl group during functionalization of the pyridazine core?

  • Methodology :

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electron density distribution. The bromine atom’s electron-withdrawing effect may deactivate the pyridazine ring, necessitating electrophilic substitution at meta/para positions relative to bromine .
  • Experimental Validation : Use substituent-directed lithiation (e.g., LDA/THF at -78°C) to introduce functional groups. Monitor regioselectivity via LC-MS and compare to computational predictions .

Q. How do researchers resolve contradictions in reported biological activities of structurally analogous pyridazinones?

  • Methodology :

  • Meta-Analysis : Compare datasets from studies on compounds like 6-(3’-nitrophenyl)-4-substituted pyridazinones, which show anticonvulsant activity, and 3-bromophenyl analogs with anti-inflammatory effects. Control variables include assay type (e.g., COX-2 inhibition vs. GABA receptor modulation) and cell lines .
  • Dose-Response Studies : Re-evaluate EC₅₀/IC₅₀ values under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate structure-activity relationships (SAR) specific to the bromophenyl moiety .

Q. What in vivo models are appropriate for evaluating the pharmacokinetic (PK) profile of this compound?

  • Methodology :

  • Rodent Studies : Administer the compound orally/intravenously to Sprague-Dawley rats. Collect plasma samples at intervals (0.5–24h) for LC-MS/MS analysis. Calculate bioavailability (F%) and half-life (t₁/₂) .
  • Metabolite Identification : Use liver microsomes (human/rat) to simulate Phase I/II metabolism. Detect hydroxylated or debrominated metabolites via UPLC-QTOF .

Data Analysis and Experimental Design

Q. How can researchers design assays to assess the compound’s selectivity for kinase targets versus off-pathway enzymes?

  • Methodology :

  • Kinase Profiling : Use a panel of recombinant kinases (e.g., JAK2, EGFR, CDK2) in competitive binding assays (ATP-Kinase Glo). Calculate selectivity indices (SI = IC₅₀ off-target / IC₅₀ on-target) .
  • Structural Docking : Perform molecular docking (AutoDock Vina) to predict binding poses in kinase active sites. Prioritize kinases with high docking scores (≤ -8 kcal/mol) for experimental validation .

Q. What statistical approaches are recommended for interpreting variability in spectroscopic or crystallographic data?

  • Methodology :

  • Multivariate Analysis : Apply principal component analysis (PCA) to NMR/IR datasets to identify outliers or batch effects. Use RStudio or Python’s SciKit-Learn for implementation .
  • Crystallographic Refinement : Use SHELXL for structure refinement. Report R-factors (< 5%) and validate hydrogen bonding/π-π stacking via Mercury software .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-6-(3-bromophenyl)pyridazin-3-ol
Reactant of Route 2
4-Amino-6-(3-bromophenyl)pyridazin-3-ol

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